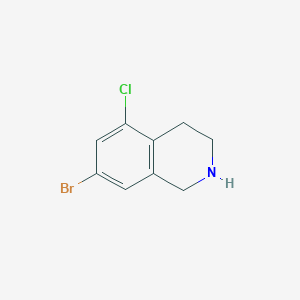

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

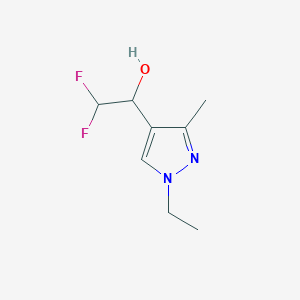

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has drawn the attention of researchers in recent years. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods. It has been found to have potential applications in scientific research due to its unique properties.

Applications De Recherche Scientifique

Pharmaceutical Intermediate

“7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Synthesis of Lenacapavir

This compound is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . A new approach to synthesizing “7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline” from inexpensive 2,6-dichlorobenzonitrile has been described .

Large-Scale Production of Heterocyclic Fragment of Lenacapavir

The new synthesis method provides a potential economical route to the large-scale production of this heterocyclic fragment of Lenacapavir . This is significant as it can help in making the treatment more accessible and affordable.

Anticancer Activity

Molecular docking studies were performed against lung cancer target i.e., extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and cervical cancer target i.e., fibroblast growth factor receptor 2 (FGFR2) . This suggests potential anticancer activity of the compound.

Regioselective Cyclization

The compound is involved in regioselective cyclization, a process that is important in the development of many biologically active compounds .

Process Development

The compound is used in process development, particularly in the synthesis of 3-aminoindazoles . These are a privileged class of heterocyclic structures common to many biologically active compounds .

Mécanisme D'action

Target of Action

This compound is a derivative of tetrahydroisoquinoline, a structural motif found in many biologically active compounds

Mode of Action

Tetrahydroisoquinoline derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The specific changes resulting from these interactions would depend on the nature of the target.

Biochemical Pathways

Tetrahydroisoquinoline derivatives are prevalent in various alkaloids and have been associated with a wide range of biological activities . The downstream effects would be dependent on the specific targets and pathways involved.

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties. It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution.

Result of Action

As a pharmaceutical intermediate , it’s likely used in the synthesis of more complex compounds, and its effects would be seen in the activity of these resultant compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it’s incompatible with oxidizing agents . These factors could affect the compound’s stability and, consequently, its efficacy.

Propriétés

IUPAC Name |

7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSXZXJSHBFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)

![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)

![6-ethyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2473705.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473706.png)

![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2473709.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)